N-(2-bromo-4-fluorophenyl)-2-chloroacetamide
Description
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H6BrClFNO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to an acetamide group. It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-6-3-5(11)1-2-7(6)12-8(13)4-10/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEHASUZJSSWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-2-chloroacetamide typically involves the reaction of 2-bromo-4-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The bromine and fluorine atoms can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of brominated and fluorinated carboxylic acids.
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of 2-bromo-4-fluoroaniline and chloroacetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide has been investigated for its antimicrobial and anticancer properties. The presence of halogen atoms in its structure enhances its biological activity, making it a candidate for developing new pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. In a study evaluating a series of N-substituted phenyl-2-chloroacetamides, the compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The study highlighted that the structural modifications of the phenyl ring significantly influenced the antimicrobial efficacy, with halogenated derivatives showing enhanced activity due to increased lipophilicity .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Moderate | Effective |
Anticancer Potential
In addition to antimicrobial properties, this compound has shown promise in anticancer research. Studies involving molecular docking techniques have been employed to evaluate its binding affinity to cancer cell receptors. For instance, derivatives of chloroacetamides have been tested against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B assay, indicating potential anticancer activity . The results suggested that specific structural modifications could enhance the compound's effectiveness against cancer cells.
Agricultural Applications
This compound has been noted for its ability to inhibit the growth of phytopathogens, making it valuable in agricultural chemistry. Its application as a fungicide could help manage diseases caused by various fungal pathogens in crops .
General Synthetic Route
- Acetylation : 4-Fluoroaniline is reacted with acetic anhydride or acetyl chloride.
- Bromination : The acetylated product is then subjected to bromination using hydrobromic acid in the presence of an oxidizing agent.
This method ensures a higher yield of the desired compound while reducing the formation of undesired dibrominated by-products .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with nucleophilic residues. This interaction can disrupt normal cellular processes, leading to the desired biological effect. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluoroacetanilide
- N-(2-bromo-4-fluorophenyl)acetamide
- 2-bromo-4-fluorophenylacetonitrile
Uniqueness
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the acetamide group makes it a versatile intermediate for various synthetic applications.
Biological Activity
N-(2-bromo-4-fluorophenyl)-2-chloroacetamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromo substituent, a fluorine atom, and a chloroacetamide moiety. Its molecular formula is CHBrClFNO, with a molecular weight of approximately 265.5 g/mol. The unique combination of halogenated groups enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's mechanism likely involves interference with microbial cell wall synthesis or function.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Inhibition | |
| Gram-negative bacteria | Inhibition | |
| Fungal species | Inhibition |
Anticancer Properties
The anticancer potential of this compound has been assessed in vitro against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF-7). The compound demonstrated promising cytotoxic effects, with IC values indicating effective inhibition of cancer cell proliferation.
Table 2: Anticancer Activity of this compound
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of essential cellular processes, including:
- Enzyme Inhibition : The compound acts as an electrophile, targeting specific enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : By binding to key proteins, it can interfere with signal transduction pathways critical for cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of several derivatives of chloroacetamides, including this compound. The results indicated that this compound exhibited superior activity against a range of microbial strains compared to other tested analogs .
- Anticancer Screening : In another investigation focusing on breast cancer cell lines, this compound was shown to induce apoptosis in MCF-7 cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
